

Technical Analysis: Infrared Spectral Signature of 1-Chloro-3,3-dimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylpentane

CAS No.: 34887-09-7

Cat. No.: B1602735

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Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic profile of **1-Chloro-3,3-dimethylpentane** (CAS: 34887-09-7).[1] As a structural intermediate often utilized in the synthesis of sterically hindered agrochemicals and pharmaceutical motifs, accurate identification of this molecule relies on distinguishing its primary alkyl halide functionality from the spectrally dominant gem-dimethyl (

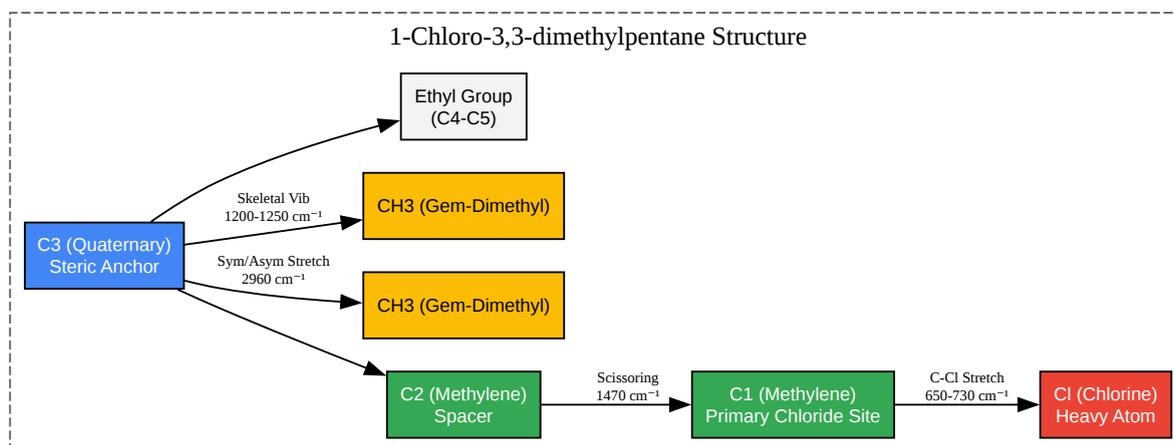
) backbone.[1]

This analysis synthesizes theoretical vibrational modes with empirical data from analogous neopentyl-type halides, focusing on the diagnostic "gem-dimethyl doublet" in the fingerprint region and the rotational isomerism evident in the C-Cl stretching frequency.

Structural Vibrational Analysis

To accurately interpret the spectrum, we must first map the molecular connectivity to specific vibrational modes. The molecule consists of a quaternary carbon (C3) acting as a "steric anchor," separating the ethyl tail from the chloroethyl head.

Molecular Connectivity & Vibrational Nodes[1]



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Figure 1: Structural connectivity map highlighting the distinct vibrational zones: the sterically crowded quaternary center and the polar C-Cl terminus.[1]

Experimental Protocol: Acquisition Standards

For researchers synthesizing or verifying this compound, the following acquisition protocol is required to ensure data integrity, particularly for resolving the low-frequency C-Cl bands.

Sample Preparation[1]

- State: Liquid at room temperature (Predicted BP $\sim 148^{\circ}\text{C}$).
- Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells (NaCl/KBr) to avoid path-length saturation in the C-H region.[1]
- Crystal Selection: Diamond or ZnSe.[1] (Note: ZnSe has a cutoff $\sim 600\text{ cm}^{-1}$; if analyzing C-Cl wagging modes $< 600\text{ cm}^{-1}$, a Diamond or Ge crystal is mandatory).[1]

Acquisition Parameters[1]

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High-Res).[1] High resolution is critical to resolve the gem-dimethyl doublet at 1365/1385 cm^{-1} . [1]
- Scans: Minimum 16 scans (Routine) or 64 scans (Publication Quality) to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

Characteristic Spectral Assignment

The following table summarizes the diagnostic peaks. Note that values are derived from standard correlations for primary alkyl halides and gem-dimethyl alkanes.

| Frequency (cm ⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|-------------------------------|------------|------------------|--|
| 2960 ± 10 | Strong | C-H | Methyl groups () stretching (asymmetric).[1] |
| 2930 ± 10 | Strong | C-H | Methylene () stretching (asymmetric).[1] |
| 2870 ± 10 | Medium | C-H | Methyl groups () stretching (symmetric).[1] |
| 1470 ± 5 | Medium | C-H | Methylene scissoring (overlap with methyl asymmetric bend).[1] |
| 1385 ± 5 | Medium | C-H | Gem-Dimethyl Doublet (Peak A). |
| 1365 ± 5 | Medium | C-H | Gem-Dimethyl Doublet (Peak B). |
| 1200-1250 | Weak/Med | C-C | Quaternary Carbon skeletal vibration. |
| 725 ± 5 | Med/Strong | C-Cl | C-Cl Stretch (Trans/Anti conformer).[1] |
| 655 ± 5 | Med/Strong | C-Cl | C-Cl Stretch (Gauche conformer). |

In-Depth Technical Interpretation

The Gem-Dimethyl Doublet (Critical Diagnostic)

The most definitive feature of **1-Chloro-3,3-dimethylpentane**, distinguishing it from linear isomers (like 1-chloroheptane), is the Gem-Dimethyl Doublet.[1]

In a standard isopropyl or methyl group, a single symmetric bending vibration appears near 1380 cm^{-1} . [1] However, when two methyl groups are attached to the same quaternary carbon (C3), vibrational coupling occurs. [1] This splits the absorption into two distinct peaks:

- $\sim 1385\text{ cm}^{-1}$: In-phase symmetric bending.
- $\sim 1365\text{ cm}^{-1}$: Out-of-phase symmetric bending.

Analyst Note: If you observe a singlet at 1380 cm^{-1} instead of this doublet, the quaternary structure at C3 is likely absent or the sample is impure.

C-Cl Rotational Isomerism

The C-Cl stretching region ($600\text{--}800\text{ cm}^{-1}$) is sensitive to the conformation of the C1-C2 bond relative to the C2-C3 bond. Primary alkyl chlorides exist in dynamic equilibrium between trans (anti) and gauche rotamers. [1]

- Trans Conformer (

): The Chlorine atom is anti-periplanar to the C3 carbon. This typically absorbs at a higher frequency ($\sim 725\text{ cm}^{-1}$). [1]

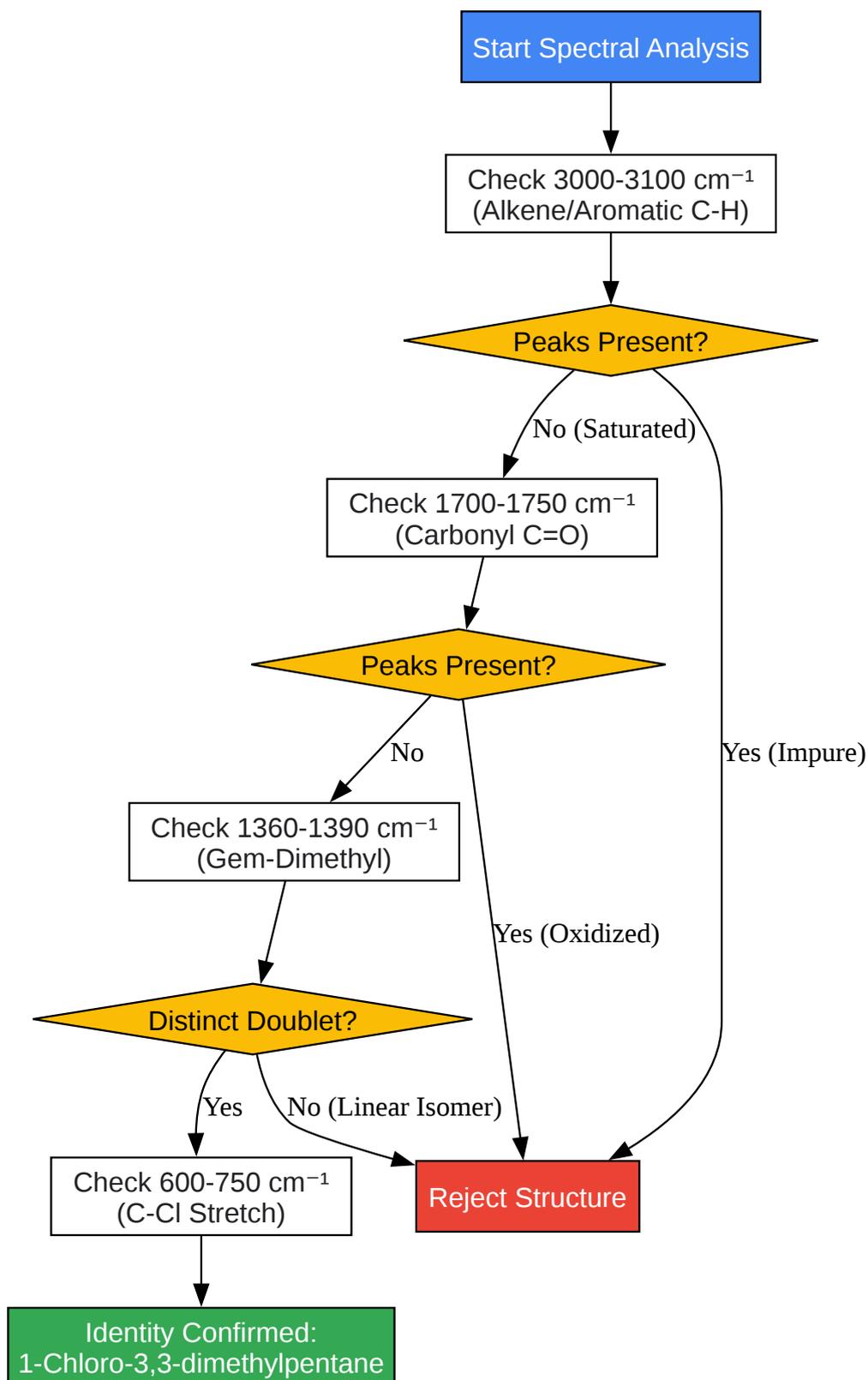
- Gauche Conformer (

): The Chlorine atom is gauche to the C3 carbon. This absorbs at a lower frequency ($\sim 655\text{ cm}^{-1}$).

Steric Influence: Due to the bulky tert-butyl-like group at C3, the trans conformer is often thermodynamically favored to minimize steric repulsion between the large C3 group and the Chlorine atom. Consequently, the 725 cm^{-1} band may appear more intense than in unbranched 1-chloropentane. [1]

Logical Identification Workflow

Use the following decision tree to validate the compound's identity using IR data.



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Figure 2: Step-by-step spectral validation logic. Note that the absence of peaks $>3000\text{ cm}^{-1}$ and $\sim 1700\text{ cm}^{-1}$ is just as important as the presence of the fingerprint peaks.

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